molecular formula C12H7N3O2 B1181269 (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1212132-12-1

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No. B1181269
CAS RN: 1212132-12-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

While specific synthesis methods for this compound were not found, an asymmetric approach to similar bicyclo [2.2.1]heptane-1-carboxylates has been reported . This method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic heptane ring with an amino group and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.66. More detailed physical and chemical properties were not found in the searched resources .

Scientific Research Applications

Organocatalysis

This compound serves as a key intermediate in organocatalytic reactions, particularly in asymmetric synthesis. The bicyclo[2.2.1]heptane scaffold is crucial for developing enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which are significant for synthesizing biologically relevant molecules .

Drug Synthesis

The structural moiety of bicyclo[2.2.1]heptane is found in various drug candidates. Its presence in compounds like LMV-601 and AMG 221 highlights its importance in pharmaceutical research, where it provides a basis for the development of new therapeutic agents .

Chiral Auxiliary and Ligand Design

Compounds with a bicyclo[2.2.1]heptane core, such as bornanesultam, are used as chiral auxiliaries in asymmetric synthesis. Additionally, derivatives of this scaffold act as effective chiral ligands for transition-metal catalysis .

Synthesis of Hydroxy-α-amino Acids

The compound is utilized in the synthesis of hydroxy-α-amino acids, which are components of many biologically active peptides. These amino acids are essential building blocks for creating modified analogues of biologically active peptides .

Heterocyclic Compound Synthesis

Hydroxylated alicyclic α-amino acids derived from this compound are widely used for synthesizing various heterocyclic compounds. This application is vital for the creation of diverse molecules with potential biological activity .

Chemotherapeutic Agent Development

The synthesis of hydroxy-α-amino acids from this compound is relevant for the development of chemotherapeutic agents. Notably, compounds like Paclitaxel (Taxol) and Docetaxel (Taxotere), which are effective in cancer treatment, are related to this class of amino acids .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources .

properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGHCTZKPYWADE-MBWJBUSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

CAS RN

179462-37-4
Record name rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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